molecular formula C18H24N6O4 B8557011 Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate

Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate

Cat. No.: B8557011
M. Wt: 388.4 g/mol
InChI Key: LLMLJFHGNYHAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the piperazine nitrogen with a tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and tetrazole-containing molecules, such as:

Uniqueness

The uniqueness of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H24N6O4

Molecular Weight

388.4 g/mol

IUPAC Name

tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O4/c1-18(2,3)28-17(26)23-10-8-22(9-11-23)16(25)12-27-15-6-4-14(5-7-15)24-13-19-20-21-24/h4-7,13H,8-12H2,1-3H3

InChI Key

LLMLJFHGNYHAPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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